5-Amino-3-(5-bromo-3-pyridyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(5-bromo-3-pyridyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a bromopyridyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of both amino and bromopyridyl groups in this compound makes it a valuable intermediate in organic synthesis and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent such as acetic anhydride . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and selectivity. For example, the use of copper(I) or ruthenium(II) catalysts in cycloaddition reactions can facilitate the formation of the isoxazole ring .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(5-bromo-3-pyridyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopyridyl group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted isoxazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(5-bromo-3-pyridyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromopyridyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-(4-bromo-3-pyridyl)isoxazole
- 5-Amino-3-(5-chloro-3-pyridyl)isoxazole
- 5-Amino-3-(5-fluoro-3-pyridyl)isoxazole
Uniqueness
5-Amino-3-(5-bromo-3-pyridyl)isoxazole is unique due to the presence of the bromopyridyl group, which can enhance its biological activity and selectivity compared to other halogenated derivatives. The bromine atom can also serve as a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H6BrN3O |
---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
3-(5-bromopyridin-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,10H2 |
InChI-Schlüssel |
FSTATCXALCGUFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.